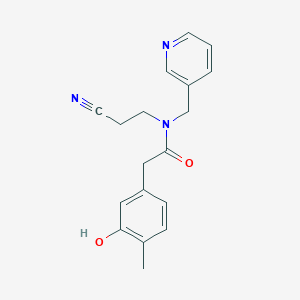![molecular formula C19H20FN3O2 B7642525 N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide, also known as BAY 60-7550, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用机制
The mechanism of action of N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 involves its interaction with the P2Y12 receptor. This receptor is found on the surface of platelets and is involved in platelet aggregation and thrombus formation. This compound 60-7550 acts as a competitive antagonist of the P2Y12 receptor, meaning that it binds to the receptor and prevents its activation by other ligands. This results in a decrease in platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
This compound 60-7550 has a number of biochemical and physiological effects. As mentioned, it is a potent and selective antagonist of the P2Y12 receptor, which makes it a valuable tool for studying the role of this receptor in platelet function. In addition, this compound 60-7550 has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 is its potency and selectivity as a P2Y12 receptor antagonist. This makes it a valuable tool for studying the role of this receptor in platelet function. In addition, its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies.
However, there are also limitations to the use of this compound 60-7550 in lab experiments. One limitation is its cost, as it is a relatively expensive compound. In addition, its effects on other receptors and pathways in the body are not well understood, which could limit its use in certain experiments.
未来方向
There are several future directions for research on N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its effectiveness in inducing apoptosis in different types of cancer cells and to determine its potential as a cancer therapy.
Another area of interest is its use as a tool for studying the role of the P2Y12 receptor in platelet function. Further studies are needed to better understand the mechanism of action of this compound 60-7550 and its effects on platelet aggregation and thrombus formation.
Finally, there is potential for the development of new compounds based on the structure of this compound 60-7550. Further research is needed to identify compounds with improved potency and selectivity as P2Y12 receptor antagonists, as well as compounds with potential use in other areas of scientific research.
合成方法
The synthesis of N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 involves several steps. The first step is the reaction of 4-cyanobenzyl chloride with 2-dimethylaminoethylamine to form N-(4-cyanobenzyl)-N-(2-dimethylaminoethyl)amine. This intermediate is then reacted with 2-fluoro-4-hydroxybenzoyl chloride to yield this compound 60-7550. The final product is purified by column chromatography.
科学研究应用
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool for studying the role of the P2Y12 receptor in platelet function. The P2Y12 receptor is a G protein-coupled receptor that is involved in platelet aggregation and thrombus formation. This compound 60-7550 has been found to be a potent and selective antagonist of the P2Y12 receptor, making it a valuable tool for studying the role of this receptor in platelet function.
In addition to its use in platelet research, this compound 60-7550 has also been investigated for its potential use in the treatment of cancer. Studies have shown that this compound 60-7550 can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-22(2)9-10-23(13-15-5-3-14(12-21)4-6-15)19(25)17-8-7-16(24)11-18(17)20/h3-8,11,24H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFJKDGRJFXNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)C#N)C(=O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)

![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)